3-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-ethoxyphenyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, an ethoxyphenyl group, and a hydroxy-methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis and the development of new materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethoxyphenyl)-1-(2-hydroxy-3-methoxyphenyl)prop-2-en-1-one
- 3-(naphthalen-2-yl)-1-(2-(trifluoromethyl)phenyl)prop-2-en-1-one
- (E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]amino}oxy)acetic acid
Uniqueness
Compared to similar compounds, 3-(4-ethoxyphenyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H20N4O4 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O4/c1-3-28-15-9-7-13(8-10-15)16-11-17(23-22-16)20(26)24-21-12-14-5-4-6-18(27-2)19(14)25/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+ |
InChI Key |
VHRHEAFTLPQUST-CIAFOILYSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C(=CC=C3)OC)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C(=CC=C3)OC)O |
Origin of Product |
United States |
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